N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine
Description
Properties
IUPAC Name |
5-chloro-2-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(16)11-14(15)17/h2-8,11H,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWPJOZXFDPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)Cl)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201312 | |
| Record name | N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-02-2 | |
| Record name | N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine typically involves the reaction of 2-amino-4-chlorophenol with ethylene oxide to form 2-(2-amino-4-chlorophenoxy)ethanol. This intermediate is then reacted with N-methyl-N-phenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or amino derivatives
Scientific Research Applications
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine
- 5-Chloro-2-(2-(dimethylamino)ethoxy)aniline
- N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both amino and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable in various research applications .
Biological Activity
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, also known by its CAS number 946715-02-2, is a compound of significant interest in the field of medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of an amino group, a chlorophenoxy moiety, and a phenylamine group. The synthesis typically involves the reaction of 2-amino-4-chlorophenol with ethylene oxide to form an intermediate, which is then reacted with N-methyl-N-phenylamine. This process is crucial for producing the compound in both laboratory and potential industrial settings.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The binding of this compound can modulate enzymatic activity and influence cellular signaling pathways, potentially leading to therapeutic effects in various conditions.
Biological Effects
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : It has been studied as a potential inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development .
Case Studies and Research Findings
- Anticancer Properties : A study highlighted the synthesis of analogues related to this compound, some of which demonstrated promising anticancer activity against prostate cancer cell lines. The most active compounds showed IC50 values in the nanomolar range .
- Toxicological Assessments : Toxicological studies have indicated that compounds structurally related to this compound could induce peritoneal sarcomas in animal models when administered intraperitoneally. This raises concerns regarding its safety profile and necessitates further investigation into its carcinogenic potential .
- Biochemical Interactions : Investigations into the biochemical interactions of this compound have revealed that it can affect cell cycle dynamics and induce apoptosis in specific cancer cell lines, suggesting its potential utility in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine | Fluorine substitution | Potential anticancer activity |
| 5-Chloro-2-(2-(dimethylamino)ethoxy)aniline | Dimethylamino group | Moderate enzyme inhibition |
The presence of specific functional groups such as chlorine and amino functionalities contributes to the distinct biological activities observed in these compounds.
Q & A
Basic: What are the recommended synthetic routes for synthesizing N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, and what analytical techniques confirm its structural integrity?
Methodological Answer:
- Synthesis Routes :
- Nucleophilic Substitution : React 2-amino-4-chlorophenol with N-methyl-N-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product, followed by recrystallization for higher purity .
- Structural Confirmation :
- NMR Spectroscopy : 1H/13C NMR to identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.8–3.2 ppm), and ether/amine linkages .
- Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretching) and ~3350 cm⁻¹ (N-H stretching) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition states and energy barriers for key steps (e.g., ether bond formation) .
- Reaction Path Screening : Apply automated algorithms (e.g., GRRM) to explore alternative pathways and identify low-energy intermediates .
- Experimental Validation : Couple computational predictions with high-throughput screening of solvents (e.g., DMSO vs. THF) and catalysts (e.g., phase-transfer agents) to optimize yields .
Basic: What key physicochemical properties (e.g., solubility, thermal stability) are critical for handling this compound in experimental workflows?
Methodological Answer:
- Solubility : Test in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric analysis; typically soluble in DMSO but poorly in water .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C suggests stability for reflux conditions) .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group .
Advanced: How can researchers resolve discrepancies in reported reaction yields for its synthesis across literature sources?
Methodological Answer:
- Parameter Standardization : Systematically vary reaction parameters (temperature, stoichiometry, solvent purity) using design of experiments (DOE) to identify critical factors .
- Cross-Validation : Replicate reported procedures in independent labs to isolate protocol-specific variables (e.g., moisture sensitivity) .
- Computational Feedback : Integrate experimental data into machine learning models to predict optimal conditions and reconcile discrepancies .
Basic: Which spectroscopic techniques differentiate positional isomers (e.g., 4-chloro vs. 3-chloro substitution) in the aromatic ring?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the chlorine substituent and adjacent protons to confirm substitution pattern .
- IR Spectroscopy : Compare C-Cl stretching frequencies (4-chloro: ~1090 cm⁻¹; 3-chloro: ~1050 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to unambiguously assign positions if single crystals are obtainable .
Advanced: What strategies mitigate by-product formation during the alkylation step of the phenoxyethyl group?
Methodological Answer:
- Temperature Control : Maintain reactions below 60°C to avoid elimination side reactions (e.g., formation of alkenes) .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity and reduce dimerization .
- Flow Chemistry : Implement continuous-flow reactors to improve mixing and heat transfer, minimizing unwanted intermediates .
Advanced: How can researchers design scalable synthesis protocols while maintaining high enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) during purification to separate enantiomers .
- Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce stereoselectivity .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time during scale-up .
Basic: What safety precautions are essential when handling this compound, given its structural features?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorophenols) .
- Waste Disposal : Neutralize acidic/basic by-products before disposal and adhere to institutional hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
